molecular formula C19H17ClN2O2S B2964246 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1021264-52-7

2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2964246
CAS No.: 1021264-52-7
M. Wt: 372.87
InChI Key: WHDAFBVRCXETMN-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a chlorophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl chloride and an amino alcohol.

    Introduction of the Sulfanyl Group: The oxazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-oxazole intermediate with 3-ethylphenylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole or chlorophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and the sulfanyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Uniqueness

2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with triazole rings. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-13-4-3-5-16(10-13)22-18(23)12-25-19-21-11-17(24-19)14-6-8-15(20)9-7-14/h3-11H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDAFBVRCXETMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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